molecular formula C9H5BrCl2F2O2 B1411286 2',4'-Dichloro-5'-(difluoromethoxy)phenacyl bromide CAS No. 1803717-59-0

2',4'-Dichloro-5'-(difluoromethoxy)phenacyl bromide

Cat. No.: B1411286
CAS No.: 1803717-59-0
M. Wt: 333.94 g/mol
InChI Key: FEJAMZNKOJDCMT-UHFFFAOYSA-N
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Description

2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl bromide is a synthetic organic compound characterized by the presence of two chlorine atoms, a difluoromethoxy group, and a bromide attached to a phenacyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl bromide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Methoxylation: The difluoromethoxy group is introduced via a nucleophilic substitution reaction, often using difluoromethyl ether in the presence of a base.

    Bromination: The final step involves the bromination of the phenacyl group, typically using bromine or a brominating agent like N-bromosuccinimide.

Industrial Production Methods

Industrial production of 2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl bromide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted phenacyl derivatives, ketones, and alcohols, depending on the specific reagents and conditions used.

Scientific Research Applications

2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl bromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.

    Medicine: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl bromide exerts its effects involves the formation of covalent bonds with target molecules. The bromide group acts as a leaving group, allowing the compound to react with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the modification of protein function, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl chloride
  • 2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl iodide
  • 2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl fluoride

Uniqueness

Compared to its analogs, 2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl bromide is unique due to its specific reactivity profile and the stability of the bromide leaving group. This makes it particularly useful in applications requiring selective and efficient substitution reactions.

Properties

IUPAC Name

2-bromo-1-[2,4-dichloro-5-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrCl2F2O2/c10-3-7(15)4-1-8(16-9(13)14)6(12)2-5(4)11/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJAMZNKOJDCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)F)Cl)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrCl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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